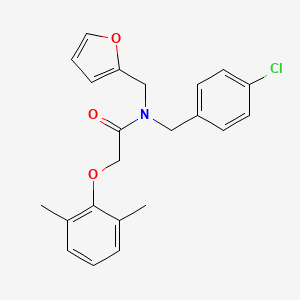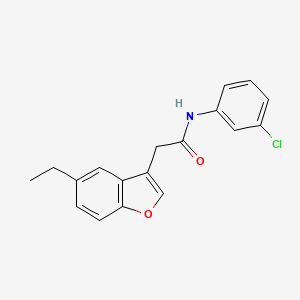![molecular formula C18H23Cl2NO3S2 B11415604 3-(2,2-dichloroethenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethyl-N-[(3-methylthiophen-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B11415604.png)
3-(2,2-dichloroethenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethyl-N-[(3-methylthiophen-2-yl)methyl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-DICHLOROVINYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-2,2-DIMETHYL-N-[(3-METHYL-2-THIENYL)METHYL]CYCLOPROPANECARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyclopropane ring, dichlorovinyl group, and thiophene derivatives, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-DICHLOROVINYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-2,2-DIMETHYL-N-[(3-METHYL-2-THIENYL)METHYL]CYCLOPROPANECARBOXAMIDE involves multiple steps, starting with the preparation of the cyclopropane ring. The dichlorovinyl group is introduced through a halogenation reaction, while the thiophene derivatives are synthesized via a series of condensation reactions. The final step involves the coupling of these intermediates under controlled conditions, typically using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented at each step to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-DICHLOROVINYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-2,2-DIMETHYL-N-[(3-METHYL-2-THIENYL)METHYL]CYCLOPROPANECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dichlorovinyl group to a vinyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Vinyl derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-(2,2-DICHLOROVINYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-2,2-DIMETHYL-N-[(3-METHYL-2-THIENYL)METHYL]CYCLOPROPANECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,2-DICHLOROVINYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-2,2-DIMETHYL-N-[(3-METHYL-2-THIENYL)METHYL]CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific biochemical pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- METHYL 3-(2,2-DICHLOROVINYL)-2,2-DIMETHYL-(1-CYCLOPROPANE)CARBOXYLATE
- 7-[Chloro(1,1-dioxidotetrahydro-3-thiophenyl)methyl]-2,2-dimethyl-2,3-dihydro-1-benzofuran
Uniqueness
3-(2,2-DICHLOROVINYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-2,2-DIMETHYL-N-[(3-METHYL-2-THIENYL)METHYL]CYCLOPROPANECARBOXAMIDE stands out due to its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H23Cl2NO3S2 |
|---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
3-(2,2-dichloroethenyl)-N-(1,1-dioxothiolan-3-yl)-2,2-dimethyl-N-[(3-methylthiophen-2-yl)methyl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C18H23Cl2NO3S2/c1-11-4-6-25-14(11)9-21(12-5-7-26(23,24)10-12)17(22)16-13(8-15(19)20)18(16,2)3/h4,6,8,12-13,16H,5,7,9-10H2,1-3H3 |
InChI Key |
CIRMXDIICDADJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3C(C3(C)C)C=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-{[(3-ethoxypropyl)amino]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B11415525.png)
![5-(4-chlorophenyl)-6-(2-hydroxyethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11415527.png)
![7-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11415532.png)
![8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B11415540.png)
![7-{[2-(4-bromo-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11415541.png)
![1-[3-oxo-3-(4-piperidin-1-ylpiperidin-1-yl)propyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B11415547.png)
![N-[(1Z)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxoprop-1-en-2-yl]-3,4-dimethoxybenzamide](/img/structure/B11415552.png)
![4-fluoro-N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide](/img/structure/B11415560.png)
![methyl (2Z)-2-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate](/img/structure/B11415565.png)



![7-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11415593.png)
